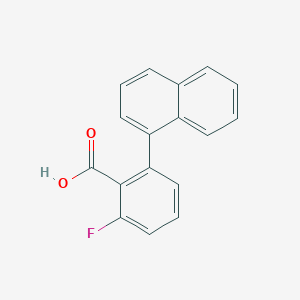

2-Fluoro-6-(naphthalen-1-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-15-10-4-9-14(16(15)17(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTRWLVREAUMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Naphthalen 1 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Naphthalene-Benzoic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Fluoro-6-(naphthalen-1-yl)benzoic acid, the most logical and strategically sound disconnection is the carbon-carbon (C-C) bond between the benzoic acid ring and the naphthalen-1-yl moiety. This biaryl bond is typically the last key bond formed in the synthesis.

This disconnection simplifies the target molecule into two key synthons:

A 2-fluoro-6-substituted benzoic acid derivative . The substituent at the 6-position is typically a halogen (e.g., bromine, iodine) or a triflate, which serves as an electrophilic partner in a cross-coupling reaction.

A naphthalen-1-yl organometallic species . This functions as the nucleophilic partner and can be an organoboron, organozinc, or organotin reagent.

This approach allows for a convergent synthesis, where the two complex fragments are prepared separately and then joined in a final, high-yielding step. This strategy is central to modern organic synthesis for building complex molecular architectures.

Development of Novel Synthetic Pathways to the 2-Fluoro-6-substituted Benzoic Acid Core

Introducing a fluorine atom at a specific position on a benzoic acid derivative can be achieved through several methods.

Nucleophilic Aromatic Substitution (SNA_r_): This method involves the displacement of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) anion (e.g., from CsF or KF). For instance, a starting material like 2-chloro-6-nitrobenzoic acid could potentially undergo fluorination, although harsh conditions are often required. A more recent approach involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can serve as precursors to 2-fluorobenzoic acids. arkat-usa.orgresearchgate.net In one study, 5-nitro-substituted benziodoxole was found to be an efficient precursor for the corresponding 2-fluoro-5-nitrobenzoic acid, achieving a high yield. arkat-usa.org

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine (F+) equivalent, such as N-fluorotrimethylpyridinium triflate or Selectfluor®. The challenge lies in directing the fluorination to the desired position. While direct fluorination of benzoic acid can be difficult to control, related strategies involving directing groups can achieve high regioselectivity. researchgate.net A recently developed method utilizes a photoinduced ligand-to-metal charge transfer (LMCT) to achieve the decarboxylative fluorination of benzoic acids under mild conditions, showcasing the potential for novel fluorination pathways. organic-chemistry.orgnih.gov

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org A directing metalation group (DMG) coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position.

The carboxylic acid group itself can act as a DMG after being deprotonated to form a lithium carboxylate. semanticscholar.orgrsc.orgresearchgate.net For example, starting with 2-fluorobenzoic acid, the carboxylate and fluoro groups can cooperatively direct metalation to the C6 position. rsc.org The resulting ortho-lithiated species can then be trapped with an electrophile (e.g., iodine or a bromine source) to install a handle for subsequent cross-coupling reactions. Studies have shown that unprotected benzoic acids can be effectively lithiated ortho to the carboxylate group under specific conditions (s-BuLi/TMEDA at -78 °C). acs.org This methodology provides a direct route to contiguously substituted benzoic acids. semanticscholar.orgacs.org

The formation of a highly reactive benzyne (B1209423) intermediate offers another pathway to ortho-substituted aromatics. A benzyne can be generated from an aryl halide that has a good leaving group in the ortho position. youtube.com For instance, a precursor like 1-bromo-2-fluoro-3-(trimethylsilyl)benzene can be treated with a fluoride source to generate a fluorobenzyne. This intermediate can then be trapped by a suitable nucleophile or participate in a cycloaddition reaction to build the desired substituted core, although integrating this with a carboxylic acid functionality can be complex.

Introduction of the Naphthalen-1-yl Moiety

The key C-C bond formation between the fluorinated benzoic acid core and the naphthalene (B1677914) ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are known for their high efficiency and broad functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (e.g., naphthalen-1-ylboronic acid) with an aryl halide (e.g., 2-fluoro-6-bromobenzoic acid). mdpi.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. mdpi.comnih.gov Its advantages include the commercial availability and stability of many boronic acids and the use of generally mild reaction conditions compatible with various functional groups, including carboxylic acids. nih.gov

Negishi Coupling: This reaction couples an organozinc reagent with an aryl halide. youtube.com Organozinc reagents are more reactive than organoboranes, which can be advantageous in certain cases. acs.orgfrontiersin.org Continuous-flow methods have been developed for Negishi cross-coupling to prepare functionalized 2-fluorobiaryl products efficiently. nih.gov The reaction tolerates a wide range of functional groups and can be used to create sterically hindered biaryls at low temperatures. frontiersin.orgcapes.gov.br

Stille Coupling: The Stille reaction employs an organostannane (tin) reagent. wikipedia.org It is highly versatile and tolerant of a vast array of functional groups, including esters, amides, and even carboxylic acids. organic-chemistry.orgthermofisher.com The reaction mechanism proceeds through the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, the primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Aryl Halide/Triflate | Stable, non-toxic boron reagents; mild conditions. nih.gov | Base sensitivity; potential for protodeboronation. |

| Negishi | Organozinc (e.g., Ar-ZnX) | Aryl Halide/Triflate | High reactivity; excellent functional group tolerance. frontiersin.org | Moisture-sensitive reagents; requires inert atmosphere. |

| Stille | Organostannane (e.g., Ar-SnR₃) | Aryl Halide/Triflate | Extremely high functional group tolerance; insensitive to air/moisture. thermofisher.com | Toxic tin reagents and byproducts; difficult purification. organic-chemistry.org |

Direct Arylation Reactions with Naphthalene Derivatives

The construction of the C-C bond between the fluorinated benzoic acid core and the naphthalene ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for this transformation, typically involving the reaction of an aryl halide or triflate with an organoboron reagent. youtube.com

In the context of synthesizing this compound, a common approach involves the coupling of a 2-fluoro-6-halobenzoic acid derivative with a naphthalene-containing boronic acid or ester. For instance, the reaction would typically involve methyl 2-fluoro-6-bromobenzoate and naphthalen-1-ylboronic acid. The ester group serves as a protected form of the carboxylic acid, which can be easily hydrolyzed in a subsequent step.

The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura coupling for the synthesis of methyl 2-fluoro-6-(naphthalen-1-yl)benzoate.

This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Achieving high yields and ensuring the scalability of the synthesis of this compound requires careful optimization of several reaction parameters.

The choice of the palladium catalyst and the associated ligands is critical for the success of the Suzuki-Miyaura coupling. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands that enhance catalytic activity, stability, and the scope of the reaction. nih.gov

For the synthesis of sterically hindered biaryls, such as the target compound, bulky and electron-rich phosphine ligands are often preferred. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated high efficacy in promoting the coupling of challenging substrates. mdpi.com The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Below is a representative table illustrating the effect of different catalyst systems on the yield of a model Suzuki-Miyaura reaction for a similar biaryl synthesis.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 110 | 85 |

| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 78 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | 72 |

| This table presents hypothetical data based on typical results for Suzuki-Miyaura reactions of similar substrates. |

The selection of the solvent system is another crucial factor influencing the efficiency of the coupling reaction. A mixture of an organic solvent and an aqueous base solution is commonly employed. Solvents like toluene, dioxane, and dimethylformamide (DMF) are frequently used. researchgate.net The addition of water can be beneficial, and in some cases, reactions can be performed in aqueous media, aligning with the principles of green chemistry. researchgate.netnih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, this can involve using less toxic solvents, reducing energy consumption, and minimizing waste. Propylene carbonate (PC) has been explored as a green solvent alternative for Suzuki-Miyaura reactions. researchgate.net

| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene/H₂O (4:1) | K₂CO₃ | 100 | 12 | 75 |

| Dioxane/H₂O (3:1) | K₃PO₄ | 110 | 8 | 88 |

| DMF | Cs₂CO₃ | 90 | 16 | 82 |

| Ethanol/H₂O (1:1) | Na₂CO₃ | 80 | 24 | 68 |

| Propylene Carbonate | K₃PO₄ | 120 | 10 | 79 |

| This table presents hypothetical data based on typical results for Suzuki-Miyaura reactions of similar substrates. |

For most lab-scale syntheses, the reaction is conducted at atmospheric pressure. However, for industrial-scale production, conducting the reaction in a closed system under elevated pressure might be considered to increase the boiling point of the solvent and potentially enhance the reaction rate.

Purification and Isolation Methodologies for High Purity Target Compound

After the coupling reaction and subsequent hydrolysis of the ester to the carboxylic acid, the crude this compound needs to be purified to remove unreacted starting materials, catalyst residues, and byproducts.

A common initial purification step involves an acid-base extraction. The reaction mixture can be treated with a base to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This aqueous layer is then separated from the organic layer containing neutral impurities. Acidification of the aqueous layer then precipitates the pure carboxylic acid. youtube.com

For achieving high purity, recrystallization is a powerful technique. The choice of solvent for recrystallization is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol and water, can often provide the desired solubility profile. The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, pure crystals of the target compound will form, leaving impurities in the solution. The purity of the final product can be assessed by techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC).

| Purification Step | Description | Expected Purity |

| Acid-Base Extraction | The crude product is dissolved in an organic solvent and extracted with an aqueous base. The aqueous layer is then acidified to precipitate the carboxylic acid. | >90% |

| Column Chromatography | The crude product is passed through a silica (B1680970) gel column, eluting with a suitable solvent system to separate the desired product from impurities. | >98% |

| Recrystallization | The product from extraction or chromatography is dissolved in a hot solvent and allowed to cool slowly to form pure crystals. | >99.5% |

| This table outlines common purification techniques and their expected efficacy. |

Elucidation of Molecular and Crystal Structures Via Advanced Techniques

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While a specific crystallographic information file (CIF) for 2-Fluoro-6-(naphthalen-1-yl)benzoic acid is not publicly available, analysis of analogous compounds allows for a robust prediction of its crystallographic features.

The crystallization of a molecule from solution allows its constituent units to arrange in a highly ordered, repeating three-dimensional lattice. The fundamental repeating unit of this lattice is the unit cell, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For related fluorinated benzoic acid derivatives, it is common to observe crystallization in centrosymmetric space groups, such as P-1 (triclinic) or P2₁/c (monoclinic). For instance, the related compound 2-Fluoro-4-(methoxycarbonyl)benzoic acid crystallizes in a triclinic system. nih.gov The specific parameters for this compound would depend on the precise packing of the bulky naphthalene (B1677914) and fluorobenzoic acid moieties as they form a stable crystal lattice.

The molecular conformation of this compound is largely defined by the rotational orientation of the naphthalene ring relative to the fluorobenzoic acid ring. This is quantified by the dihedral angle between the planes of the two aromatic systems. Due to significant steric hindrance between the ortho-substituents (the fluorine atom and the carboxylic acid group on one ring, and the perihydrogen on the naphthalene ring), a co-planar arrangement is highly improbable.

In similar biaryl systems, such as 4-Fluoro-2-(phenylamino)benzoic acid, the dihedral angles between the aromatic rings are observed to be significant, in the range of 52-56°. bldpharm.com For (4-Fluoro-phenyl)[8-(4-fluoro-benzoyl)-2,7-diphenoxy-naphthalen-1-yl]methanone, the dihedral angles between the various aromatic rings and the naphthalene system are even larger, ranging from 62° to 78°. nih.gov Therefore, it is expected that this compound would adopt a twisted conformation with a substantial dihedral angle to minimize steric repulsion. The carboxylic acid group itself is also often twisted out of the plane of the benzene (B151609) ring; in 2-Fluoro-4-(methoxycarbonyl)benzoic acid, this dihedral angle is approximately 20.2°. nih.gov

The crystal packing of carboxylic acids is typically dominated by strong hydrogen bonding. In the solid state, this compound is expected to form robust centrosymmetric dimers through classic O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a characteristic feature of nearly all benzoic acid derivatives in the solid state. nih.govbldpharm.com

Beyond this primary interaction, a variety of weaker non-covalent interactions would further stabilize the crystal lattice. These can include:

C-H···O Interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the oxygen atoms of the carbonyl group. uni.lu

C-H···F Interactions: The fluorine substituent can act as a weak hydrogen bond acceptor, forming C-H···F contacts with nearby aromatic C-H groups. bldpharm.com

π-π Stacking Interactions: The electron-rich naphthalene and fluorobenzene (B45895) rings could engage in π-π stacking, where the planes of the aromatic rings of adjacent molecules align, often in an offset fashion, to maximize attractive electrostatic interactions. sigmaaldrich.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, one can identify regions of close contact corresponding to specific interactions. The surface is typically color-coded, with red spots indicating contacts shorter than the van der Waals radii sum (strong interactions like hydrogen bonds), white areas representing contacts at the van der Waals distance, and blue regions showing longer contacts.

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy probes the energy required to excite the vibrational modes of a molecule. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the stretching and bending of different chemical bonds and functional groups.

The FT-IR spectrum of this compound would be characterized by several key absorption bands indicative of its structure. Based on the spectra of benzoic acid and its derivatives, the following prominent peaks are anticipated: ambeed.comdocbrown.info

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.info

C-H Stretching (Aromatic): Weaker stretching vibrations for the C-H bonds on the naphthalene and benzene rings would appear just above 3000 cm⁻¹, typically around 3100-3030 cm⁻¹.

C=O Stretching: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid would be prominent in the range of 1760-1680 cm⁻¹. ambeed.com Its exact position is sensitive to the electronic environment and hydrogen bonding.

C=C Stretching (Aromatic): Several medium to strong bands between 1625 cm⁻¹ and 1450 cm⁻¹ would correspond to the in-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings.

C-O Stretching and O-H Bending: In the fingerprint region, a strong band associated with the C-O stretching of the carboxylic acid is expected around 1320-1210 cm⁻¹. ambeed.com An out-of-plane O-H bend often appears as a broad absorption near 960-900 cm⁻¹.

C-F Stretching: A strong band corresponding to the C-F bond stretch would typically be found in the 1250-1050 cm⁻¹ region.

This combination of characteristic bands would allow for the unambiguous identification of the key functional groups within the molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For this compound, the FT-Raman spectrum is expected to be rich and complex, with characteristic bands arising from the three main structural components: the fluorinated benzene ring, the naphthalene ring system, and the carboxylic acid group.

The vibrational assignments can be predicted by considering the known spectral features of analogous compounds, such as 2-fluorobenzoic acid and benzoic acid. nih.govnih.govias.ac.in Key vibrational modes anticipated in the FT-Raman spectrum include:

Carboxylic Acid Vibrations: The dimeric form of the carboxylic acid, common in the solid state, would exhibit a characteristic C=O stretching vibration. However, this mode is often weak in Raman spectra. The O-H stretching of the carboxylic acid dimer is typically observed as a broad band in the infrared spectrum and is also weak in the Raman spectrum.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of both the benzene and naphthalene rings are expected in the 3000-3100 cm⁻¹ region.

Ring Vibrations: The in-plane and out-of-plane bending and stretching vibrations of the aromatic rings will produce a series of bands in the fingerprint region (400-1600 cm⁻¹). The C-F stretching vibration is anticipated to appear as a strong band, characteristic of fluorinated aromatic compounds.

Naphthalene Moiety: The naphthalene group will contribute its own set of characteristic ring breathing and deformation modes.

A detailed assignment of the vibrational modes would be facilitated by computational methods, such as Density Functional Theory (DFT), which can predict the Raman frequencies and intensities with a reasonable degree of accuracy. nih.gov

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Ring of Origin |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzoic and Naphthalene |

| C=O Stretch (Dimer) | ~1650 - 1700 | Carboxylic Acid |

| Aromatic C=C Stretch | ~1580 - 1620 | Benzoic and Naphthalene |

| C-F Stretch | ~1200 - 1300 | Benzoic |

| Ring Breathing | ~1000 | Benzoic and Naphthalene |

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The precise frequencies and intensities of the vibrational bands in the FT-Raman spectrum are highly sensitive to the molecular conformation. The dihedral angle between the phenyl and naphthyl rings, in particular, will influence the vibrational coupling between these two systems. Steric hindrance between the fluorine atom, the carboxylic acid group, and the peri-hydrogen of the naphthalene ring likely forces a non-planar conformation. This twisting would be reflected in the Raman spectrum by shifts in the positions of the ring-breathing modes and other vibrations sensitive to conjugation effects. By comparing the experimental spectrum with DFT calculations for different conformers, the most stable gas-phase or solid-state conformation can be inferred.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

While 1D ¹H and ¹³C NMR provide initial information, the complexity of the aromatic regions in this compound necessitates the use of 2D NMR experiments for unambiguous assignments. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would be instrumental in identifying adjacent protons within the fluorinated benzene ring and within each of the fused rings of the naphthalene system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the definitive assignment of the carbon atom corresponding to each proton signal in the aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxyl H | 10 - 13 | - | to Carboxyl C, C1, C6 |

| Carboxyl C | ~165 - 175 | - | from Carboxyl H |

| Aromatic H's | 7.0 - 8.5 | - | to adjacent and quaternary C's |

| Aromatic C's | 115 - 140 | from attached and nearby H's | to other C's and H's |

| C-F | - | ~155 - 165 (d, ¹JCF) | from adjacent H's |

Chemical Shift Anisotropy and Spin-Spin Coupling Constants for Conformational Insights

The chemical shifts of the aromatic protons and carbons are influenced by the electronic environment, which is in turn affected by the conformation of the molecule. The through-space magnetic anisotropy of the naphthalene ring will cause shifts in the nearby protons of the fluorinated benzene ring. The magnitude of these shifts can provide qualitative information about the average dihedral angle between the rings in solution.

Furthermore, the spin-spin coupling constants (J-couplings) provide valuable structural information. The magnitude of the three-bond proton-proton (³JHH) couplings can help confirm the substitution pattern on the aromatic rings. Heteronuclear coupling constants, particularly the carbon-fluorine couplings (ⁿJCF), are also diagnostic. The one-bond coupling (¹JCF) is typically large, while longer-range couplings (²JCF, ³JCF) can provide further conformational clues.

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov For this compound, ssNMR would be particularly useful for identifying and characterizing different polymorphic forms or the presence of an amorphous phase. Polymorphs, which are different crystal packings of the same molecule, can exhibit distinct ssNMR spectra due to differences in the local electronic environments of the nuclei. researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. The number of distinct resonances for each carbon atom in the ssNMR spectrum corresponds to the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. This information is highly complementary to single-crystal X-ray diffraction.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule. edinst.comuni-mainz.de The spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic systems.

The absorption spectrum would likely show contributions from both the fluorinated benzoic acid and the naphthalene chromophores. The naphthalene moiety is known to have strong absorptions in the UV region. The presence of the fluorophenyl group may cause shifts in the absorption maxima and changes in the molar absorptivity compared to unsubstituted naphthalene or benzoic acid. rsc.org

Fluorescence spectroscopy can provide further insights into the electronic structure and dynamics of the excited state. The naphthalene ring is a well-known fluorophore. The emission spectrum, including the fluorescence quantum yield and lifetime, would be sensitive to the molecular conformation and the electronic coupling between the two aromatic rings. Intramolecular charge transfer or energy transfer processes between the fluorophenyl and naphthyl moieties could also influence the fluorescence properties.

Analysis of Electronic Transitions (UV-Vis) and Chromophoric Behavior

There is no specific experimental data available in the public domain regarding the electronic transitions and chromophoric behavior of this compound as determined by UV-Vis spectroscopy. The chromophoric nature of this molecule arises from the combination of the naphthalene and substituted benzoic acid moieties, both of which contain π-electron systems capable of absorbing ultraviolet and visible light.

The naphthalene group is a well-known chromophore, and its absorption characteristics are influenced by substitution. Similarly, the electronic properties of benzoic acid are altered by the presence of substituents on the aromatic ring. The fluorine atom, being an electron-withdrawing group, and the bulky, electron-rich naphthalene group would both significantly impact the energy levels of the molecular orbitals involved in electronic transitions.

A hypothetical UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of both the naphthalene and the substituted benzene rings, likely with shifts in wavelength and intensity due to their conjugation and electronic interactions. To obtain precise data, experimental analysis using a UV-Vis spectrophotometer would be necessary. This would involve dissolving the compound in a suitable solvent and measuring its absorbance across a range of wavelengths.

Table 1: Hypothetical UV-Vis Absorption Data

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Solvent |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Luminescence and Photophysical Properties

Specific experimental data on the luminescence and photophysical properties, such as fluorescence or phosphorescence, of this compound are not available in the current scientific literature. The presence of the naphthalene moiety, which is known to be fluorescent, suggests that this compound may exhibit luminescent properties.

The photophysical behavior of a molecule is intricately linked to its electronic structure and the nature of its excited states. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through radiative pathways, such as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state), or through non-radiative pathways.

The substitution pattern on the benzoic acid ring, particularly the presence of a heavy atom like fluorine, could influence the rate of intersystem crossing from the singlet to the triplet state, potentially affecting the fluorescence quantum yield and the observation of phosphorescence. The relative orientation of the naphthalene and benzoic acid rings would also play a crucial role in the photophysical properties.

To characterize the luminescence of this compound, detailed photophysical studies would be required. These would include measuring its excitation and emission spectra, fluorescence quantum yield, and excited-state lifetime.

Table 2: Hypothetical Photophysical Data

| Property | Value | Conditions |

|---|---|---|

| Fluorescence λem (nm) | Data Not Available | Data Not Available |

| Fluorescence Quantum Yield (ΦF) | Data Not Available | Data Not Available |

| Fluorescence Lifetime (τF, ns) | Data Not Available | Data Not Available |

Computational and Theoretical Investigations of 2 Fluoro 6 Naphthalen 1 Yl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For 2-Fluoro-6-(naphthalen-1-yl)benzoic acid, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometry Optimization and Energetic Stability of Conformers

Geometry optimization calculations using DFT methods are essential to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy. The energetic stability of different conformers is then compared to determine the most likely structure of the molecule under normal conditions. For related fluorinated compounds, the position of the fluorine atom can influence conformational preferences due to steric and electronic effects. nih.govnih.govnih.govscispace.com

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | Data not available | ||

| C-COOH | Data not available | ||

| C-Naphthyl | Data not available | ||

| O-H (carboxyl) | Data not available | ||

| C-C-C (phenyl) | Data not available | ||

| C-C-F | Data not available | ||

| Phenyl-Naphthyl | Data not available |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For aromatic carboxylic acids and their derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic rings. researchgate.netniscpr.res.in In this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed over the benzoic acid moiety, influenced by the electron-withdrawing fluorine and carboxyl groups. This distribution dictates the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes. Actual values would be derived from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. Hyperconjugation involves the delocalization of electron density from filled bonding or lone pair orbitals to adjacent empty antibonding orbitals.

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactivity and Interactions

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP surface would likely show a region of high negative potential around the oxygen atoms of the carboxyl group, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the carboxyl group would exhibit a positive potential, indicating its acidic nature. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The aromatic rings would show a more complex potential distribution, influenced by the substituents. researchgate.netniscpr.res.inacs.org

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions.

Assignment of Normal Modes and Total Energy Distribution (TED)

DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. Each normal mode corresponds to a specific collective motion of the atoms, such as stretching, bending, or twisting of chemical bonds. The Total Energy Distribution (TED) analysis is then used to provide a quantitative assignment of each vibrational mode to the contributions of different internal coordinates (bond stretches, angle bends, etc.).

For this compound, the vibrational spectrum would exhibit characteristic bands for the O-H stretching of the carboxyl group, the C=O stretching, the C-F stretching, and various vibrations associated with the phenyl and naphthyl rings. ucl.ac.uksgu.rumdpi.com The calculated vibrational spectrum can be compared with experimental data to validate the accuracy of the computational model and to gain a deeper understanding of the molecule's vibrational dynamics.

Table 3: Hypothetical Selected Vibrational Frequencies and Assignments for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | TED (%) |

| O-H stretch (carboxyl) | Data not available | Data not available | Data not available |

| C=O stretch (carboxyl) | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| Naphthyl ring C-H stretch | Data not available | Data not available | Data not available |

| Phenyl ring C-C stretch | Data not available | Data not available | Data not available |

Comparison of Theoretical and Experimental Vibrational Spectra for Validation

Specific data comparing the theoretical (e.g., calculated via DFT methods) and experimental (e.g., FT-IR, Raman) vibrational spectra for this compound could not be located in the searched sources. This analysis is crucial for validating the accuracy of the computational model used for the molecule.

Prediction of Nonlinear Optical (NLO) Properties

Calculation of Linear Polarizability and Second-Order Hyperpolarizability

No published values for the calculated linear polarizability (α) and second-order hyperpolarizability (β) of this compound were found. These calculations are essential for evaluating the material's potential for NLO applications.

Structure-Property Relationships for Enhanced NLO Response

An analysis of the structure-property relationships for this specific molecule, which would describe how its electronic and structural features contribute to its NLO response, is not available without the foundational computational data.

Thermodynamic Property Predictions

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Specific calculated values for the standard enthalpy (H), entropy (S), and Gibbs Free Energy (G) of this compound at different temperatures are not available in the public literature.

Heat Capacity and Thermal Stability Analysis

Information regarding the calculated heat capacity (Cv) and an analysis of the thermal stability based on thermodynamic functions for this compound could not be found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and materials at the atomic level. aip.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational dynamics and intermolecular interactions that govern the macroscopic properties of a substance. For a molecule like this compound, MD simulations can elucidate its structural flexibility and how it interacts with its environment, such as in solution or in the solid state.

Conformational Dynamics in Different Environments (e.g., Solution, Solid State)

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl and naphthyl rings, and the benzoic acid group. The study of different energy levels associated with these various 3-dimensional arrangements is known as conformational analysis. libretexts.org These different arrangements, resulting from bond rotation, are termed conformations or conformers. libretexts.org

In the solid state, the molecule's conformation is largely fixed within a crystal lattice. However, it is not uncommon for molecules to exhibit conformational polymorphism, where different crystalline forms contain molecules in different conformations. nih.gov Computational studies can be employed to understand the energetic barriers between these different conformations, which can influence the physical properties of the solid material. nih.gov For substituted benzoic acids, the orientation of the carboxylic acid group relative to the aromatic ring is a key conformational feature. The planarity of the molecule can be influenced by stabilizing interactions, such as intramolecular hydrogen bonds, or destabilized by repulsive interactions between adjacent groups. uc.pt

In solution, this compound would be expected to exhibit a much greater degree of conformational flexibility. The rotation around the bond connecting the fluorinated benzene (B151609) ring and the naphthalene moiety would lead to a range of conformers. The relative energies of these conformers are influenced by factors such as steric hindrance between the ortho-fluoro substituent, the carboxylic acid group, and the hydrogen atom on the peri position of the naphthalene ring. The stability of different conformers is determined by a balance of torsional strain, which is the repulsion between bond electrons, and steric strain, which arises from non-bonded atoms coming too close to each other. libretexts.org The most stable conformers, such as the anti-conformation where bulky groups are positioned far apart, will be more populated in solution. libretexts.org

The solvent environment plays a crucial role in determining the predominant conformations. In a polar solvent like water, conformations that expose the hydrophilic carboxylic acid group to the solvent while potentially shielding the hydrophobic naphthyl and phenyl rings might be favored. libretexts.org Conversely, in a non-polar solvent, intramolecular interactions might become more dominant in dictating the molecular shape. learncbse.in

Table 1: Key Factors Influencing Conformational Dynamics

| Factor | Description | Relevant Environment |

| Torsional Strain | Repulsion between electrons in adjacent bonds. | Solution, Gas Phase |

| Steric Hindrance | Repulsive interaction when non-bonded atoms are in close proximity. | Solution, Gas Phase, Solid State |

| Intramolecular H-Bonding | Potential for a hydrogen bond between the carboxylic proton and the fluorine atom. | Solution, Gas Phase |

| Crystal Packing Forces | Intermolecular forces that dictate the conformation in the solid state. | Solid State |

| Solvent Interactions | Interactions with surrounding solvent molecules that can stabilize certain conformations. | Solution |

Intermolecular Interaction Dynamics with Model Surfaces or Solvent Molecules

The interactions of this compound with its surroundings are critical to understanding its behavior in various applications. MD simulations can be used to model these interactions with both solvent molecules and model surfaces.

In solution, the carboxylic acid group is capable of forming strong hydrogen bonds with protic solvents like water or alcohols. libretexts.org The fluorine atom, while not as strong a hydrogen bond acceptor as oxygen or nitrogen, can also participate in weaker hydrogen-bonding interactions. nih.gov The aromatic naphthalene and benzene rings are largely non-polar and would interact with non-polar solvent molecules primarily through London dispersion forces. learncbse.in In aqueous solutions, hydrophobic interactions would likely lead to an aggregation of the non-polar parts of the molecules to minimize their contact with water. libretexts.org

The interaction of carboxylic acids with surfaces is an area of significant interest for applications in self-assembly and nanotechnology. aip.org MD simulations can model the adsorption and dynamic behavior of molecules like this compound on a model surface, such as a gold (Au) substrate. aip.orgresearchgate.net These simulations can reveal the preferred binding conformations and the nature of the molecule-surface interactions. It is plausible that the carboxylic acid group would be the primary anchoring point to a polar or metallic surface, potentially through the formation of coordinate bonds or strong hydrogen bonds. The orientation of the bulky and relatively planar naphthalene and fluorobenzene (B45895) rings would likely be influenced by a combination of surface-molecule interactions and intermolecular π-π stacking interactions with adjacent adsorbed molecules. nih.gov The dynamics of these interactions, including the movement and potential reorientation of the molecule on the surface, can be tracked over the course of the simulation. aip.org

Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov This method allows for the identification of close contacts between neighboring molecules, providing insights into the types and relative importance of different interactions, such as hydrogen bonds and π-π stacking. nih.gov

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Interacting Groups | Environment |

| Hydrogen Bonding | Carboxylic acid with solvent (e.g., water) or other molecules. | Solution, Solid State |

| Dipole-Dipole | Polar C-F and C=O bonds with polar molecules. | Solution, Solid State |

| π-π Stacking | Naphthalene and benzene rings with each other or with aromatic surfaces. | Solid State, Concentrated Solutions, on Surfaces |

| Hydrophobic Interactions | Non-polar aromatic rings with non-polar solvents or surfaces. | Solution |

| Ion-Dipole | Deprotonated carboxylate with polar solvents. | Basic Aqueous Solution |

| van der Waals Forces | General attractive/repulsive forces between all atoms. | All Environments |

Reactivity Profile and Derivative Synthesis of 2 Fluoro 6 Naphthalen 1 Yl Benzoic Acid

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities such as esters, amides, alcohols, aldehydes, and acid chlorides. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

The carboxylic acid moiety of 2-fluoro-6-(naphthalen-1-yl)benzoic acid can undergo esterification with various alcohols under acidic conditions or by using coupling agents. Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine, often facilitated by a peptide coupling reagent to form the corresponding amide derivative. ossila.com

Esterification of fluorinated benzoic acids can be catalyzed by heterogeneous catalysts, such as metal-organic frameworks (e.g., UiO-66-NH2), offering an efficient method for producing methyl esters. docbrown.info This approach can be significantly faster than traditional methods. docbrown.info Amidation reactions are also common for fluorinated benzoic acids and are often employed in the synthesis of biologically active molecules. ossila.com For instance, the amidation of similar 2-fluoro-substituted benzoic acids is a key step in the synthesis of various pharmaceutical agents.

Table 1: Examples of Esterification and Amidation of this compound

| Reactant | Reagents and Conditions | Product |

| Methanol | UiO-66-NH2, heat | Methyl 2-fluoro-6-(naphthalen-1-yl)benzoate |

| Ethanol (B145695) | H2SO4 (cat.), reflux | Ethyl 2-fluoro-6-(naphthalen-1-yl)benzoate |

| Benzylamine | DCC, DCM, rt | N-benzyl-2-fluoro-6-(naphthalen-1-yl)benzamide |

| Piperidine | HATU, DIPEA, DMF, rt | (2-Fluoro-6-(naphthalen-1-yl)phenyl)(piperidin-1-yl)methanone |

This table presents hypothetical reactions based on general procedures for esterification and amidation of aromatic carboxylic acids.

The reduction of the carboxylic acid group in this compound can lead to the formation of the corresponding primary alcohol, (2-fluoro-6-(naphthalen-1-yl)phenyl)methanol, or the aldehyde, 2-fluoro-6-(naphthalen-1-yl)benzaldehyde.

The direct reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). nih.gov More chemoselective methods, for instance, using borane (B79455) reagents (e.g., BH3·THF), are also widely employed and can be performed under mild, catalyst-free conditions. rsc.org

The conversion of a carboxylic acid to an aldehyde is a more delicate transformation as the reaction can easily proceed to the primary alcohol. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, typically the acid chloride, which is then reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or through a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst). doubtnut.com

The carboxylic acid can be converted into more reactive intermediates like acid chlorides and anhydrides, which are valuable precursors for a variety of subsequent reactions.

2-Fluoro-6-(naphthalen-1-yl)benzoyl chloride can be synthesized by treating the parent carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride. youtube.com These acid chlorides are highly reactive electrophiles and readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.

The corresponding benzoic anhydride (B1165640) can be prepared, for example, by reacting the acid chloride with the sodium salt of the carboxylic acid. youtube.com Mixed anhydrides can also be synthesized by reacting the carboxylic acid with another acyl chloride or chloroformate in the presence of a base. researchgate.netgoogle.comhighfine.com These mixed anhydrides are also effective acylating agents.

Modifications on the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is susceptible to various modifications, particularly through electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic nature and steric hindrance of the existing substituents.

Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609). wordpress.com The substitution pattern is dictated by the stability of the resulting carbocation intermediate (arenium ion). For 1-substituted naphthalenes, electrophilic attack typically occurs at the 4-position (para) or the 5- and 8-positions (peri) of the same ring, or at the 4'-position of the unsubstituted ring. The presence of the 2-fluoro-6-carboxyphenyl substituent at the 1-position of the naphthalene ring will influence the site of further substitution.

Nitration: Nitration of naphthalene is usually carried out with a mixture of nitric acid and sulfuric acid. The position of nitration on the naphthalene ring of the title compound would depend on the reaction conditions.

Sulfonation: The sulfonation of naphthalene can yield different products depending on the temperature. wordpress.comwikipedia.orgyoutube.comkhanacademy.orgyoutube.com At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable product is obtained. wordpress.com

Halogenation: Halogenation, such as bromination, of naphthalene can be achieved using bromine in a suitable solvent. docbrown.infoacs.org The reaction typically proceeds readily to give the 1-bromonaphthalene (B1665260) derivative. docbrown.info For the title compound, the directing effects of the substituent would determine the position of halogenation on the naphthalene core.

Table 2: Potential Regioisomers from Electrophilic Aromatic Substitution on the Naphthalene Ring

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO3, H2SO4 | 2-Fluoro-6-(4-nitro-naphthalen-1-yl)benzoic acid |

| Sulfonation | H2SO4 (conc.) | 4-(2-Fluoro-6-carboxy-phenyl)naphthalene-1-sulfonic acid |

| Bromination | Br2, CCl4 | 2-(4-Bromo-naphthalen-1-yl)-6-fluoro-benzoic acid |

This table presents hypothetical products based on the general principles of electrophilic substitution on 1-substituted naphthalenes.

The peri-positions (C-8) and the bay-regions of the naphthalene nucleus are sterically hindered but can be functionalized under specific conditions. The close proximity of substituents at the peri-positions can lead to unique reactivity and the formation of novel cyclic structures. st-andrews.ac.ukmdpi.comresearchgate.net

The functionalization at the peri-position of 1-substituted naphthalenes can be challenging due to steric hindrance. nih.gov However, directed C-H activation methodologies have emerged as powerful tools to achieve regioselective functionalization at these positions. nih.gov For instance, transition-metal-catalyzed C-H methylation of 1-naphthaldehydes has been shown to occur selectively at the peri-position. nih.gov While not directly applicable to a carboxylic acid, this illustrates the potential for regiocontrolled functionalization.

Functionalization in the bay region (the area between the C-4/C-5 and C-8/C-1 positions) is also of interest for creating sterically crowded and potentially chiral molecules.

Reactions Involving the Fluoro Substituent

The fluorine atom on the benzoic acid ring is a key site for functionalization. Its high electronegativity activates the aromatic ring for certain reactions, while the strength of the C-F bond presents unique challenges and opportunities for activation.

The fluorine atom in this compound is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carboxylic acid group, ortho to the fluorine, enhances the electrophilicity of the carbon atom to which the fluorine is attached, facilitating attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity is a cornerstone for introducing a wide array of functional groups onto the benzoic acid core.

Studies on analogous ortho-substituted fluorobenzoic and naphthoic acids have demonstrated that the fluoro group can be displaced by various nucleophiles, including organolithium and Grignard reagents, without the need for protection of the carboxylic acid group. researchgate.net This suggests that this compound could react with a range of carbon- and heteroatom-centered nucleophiles to yield a variety of derivatives. The reaction is presumed to proceed through a precoordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism. researchgate.net

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Alkyl | n-Butyllithium | 2-Butyl-6-(naphthalen-1-yl)benzoic acid |

| Aryl | Phenyllithium | 2-Phenyl-6-(naphthalen-1-yl)benzoic acid |

| Amine | Lithium diisopropylamide | 2-(Diisopropylamino)-6-(naphthalen-1-yl)benzoic acid |

| Alkoxide | Sodium methoxide | 2-Methoxy-6-(naphthalen-1-yl)benzoic acid |

It is important to note that the steric bulk of the naphthalene group might influence the reaction rates and yields, potentially requiring more forcing reaction conditions compared to less hindered analogues.

While SNAr reactions are a viable route for functionalization, the activation of the strong C-F bond through transition-metal catalysis offers an alternative and powerful strategy. rsc.orgchem8.orgbaranlab.org The development of catalytic systems capable of cleaving C-F bonds has gained significant attention, providing access to cross-coupling reactions that are complementary to traditional methods. chem8.org

For this compound, transition-metal complexes, particularly those based on nickel, palladium, or rhodium, could potentially catalyze the cross-coupling of the aryl fluoride (B91410) with various partners. chem8.org These reactions often require specific ligands to facilitate the oxidative addition of the metal into the C-F bond. Given the steric hindrance around the fluorine atom, the choice of an appropriate catalyst and ligand system would be crucial for achieving efficient transformation.

Potential cross-coupling reactions could include:

Suzuki-Miyaura coupling: with boronic acids to form C-C bonds.

Buchwald-Hartwig amination: with amines to form C-N bonds.

Sonogashira coupling: with terminal alkynes to form C-C triple bonds.

The success of these reactions would be highly dependent on overcoming the high bond dissociation energy of the C-F bond and the steric hindrance from the adjacent naphthalene ring.

Exploration of Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the carboxylic acid, the fluorinated aromatic ring, and the naphthalene moiety—makes the control of selectivity in complex transformations a critical consideration. nih.govmdpi.comrsc.org

Chemoselectivity: In reactions involving multiple functional groups, achieving selective transformation of one group while leaving others intact is a significant challenge. For instance, in a reaction with a strong nucleophile, competition between SNAr at the C-F bond and deprotonation or addition to the carboxylic acid group could occur. The reaction conditions, such as temperature and the nature of the reagent, would play a pivotal role in directing the outcome.

Regioselectivity: The substitution pattern on the naphthalene ring could also be a factor in more complex reactions. While the provided structure is this compound, reactions targeting the naphthalene ring would need to consider the directing effects of the substituted benzoic acid ring.

Stereoselectivity: For reactions that introduce new chiral centers, the bulky and conformationally restricted nature of the naphthalen-1-yl group could influence the stereochemical outcome. Atropisomerism, arising from hindered rotation around the aryl-aryl bond, is a possibility in derivatives of this compound, which could lead to the formation of diastereomers if another chiral center is present or introduced.

Synthesis of Complex Ligands and Supramolecular Building Blocks

The structural features of this compound make it an attractive scaffold for the design and synthesis of complex ligands and supramolecular building blocks. The carboxylic acid group provides a primary coordination site for metal ions, while the fluorinated naphthalene portion can be further functionalized to introduce additional donor atoms or to tune the steric and electronic properties of the resulting ligand.

The synthesis of lanthanide metal complexes with 2-fluorobenzoic acid has been reported, demonstrating the utility of this class of compounds in coordination chemistry. scilit.com By analogy, this compound could be employed to create novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting photophysical or catalytic properties.

Furthermore, the planar and aromatic nature of the naphthalene moiety, combined with the hydrogen-bonding capability of the carboxylic acid, makes this molecule a promising candidate for the construction of supramolecular assemblies. researchgate.netnih.govnih.gov Naphthalenedicarboxylic acids are known to form one-dimensional supramolecular structures through hydrogen bonding. researchgate.net Similarly, this compound could self-assemble into well-defined architectures, or be used as a component in co-crystals with other molecules. researchgate.net

Table 2: Potential Ligand and Supramolecular Applications

| Application Area | Design Strategy | Potential Properties |

| Coordination Chemistry | Use of the carboxylate to bind metal ions. | Luminescent materials, catalysts. |

| Metal-Organic Frameworks | As a linker to connect metal nodes. | Porous materials for gas storage or separation. |

| Supramolecular Assembly | Self-assembly via hydrogen bonding and π-π stacking. | Liquid crystals, functional organic materials. |

| Co-crystal Engineering | Co-crystallization with other organic molecules. | Modified physicochemical properties. |

The derivatization of the fluoro group, as discussed in section 5.3, would further expand the possibilities for creating multifunctional ligands and sophisticated supramolecular systems.

Emerging Applications and Interdisciplinary Research Potential in Chemical Science

Role as a Privileged Scaffold in Advanced Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often with high affinity. The biaryl structure of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid, with its specific substitution pattern, embodies the qualities of such a scaffold, making it a valuable precursor in the synthesis of complex and stereochemically defined molecules.

Building Block for Complex Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The synthesis of large and structurally complex PAHs is a significant area of research due to their unique electronic and photophysical properties. Biaryl compounds, such as this compound, can serve as key precursors for the construction of larger PAH systems.

One established method for creating larger fused ring systems is through intramolecular cyclization reactions. For instance, intramolecular Friedel-Crafts acylation of 2-arylbenzoic acids can lead to the formation of new ring systems. researchgate.netmasterorganicchemistry.comscirp.orgorganic-chemistry.orgresearchgate.net In the case of this compound, the carboxylic acid can be activated and then react with the appended naphthalene (B1677914) ring to form a new six-membered ring, leading to a phenanthrene-like core structure. The fluorine substituent can influence the regioselectivity of such cyclizations. Furthermore, innovative synthetic strategies involving bis(biaryl)acetylenes have been developed to synthesize large, planar PAHs. acs.orgnih.gov While not a direct application, this demonstrates the utility of biaryl units in constructing extended π-systems. The synthesis of helical PAHs, which have unique chiroptical properties, has also been achieved using biaryl precursors through methods like Friedel-Crafts cyclization. irejournals.comresearchgate.net

Table 1: Potential PAH Scaffolds from 2-Arylbenzoic Acid Derivatives

| Precursor Type | Cyclization Method | Resulting PAH Core | Potential Properties |

| 2-Arylbenzoic Acid | Intramolecular Friedel-Crafts Acylation | Phenanthrenone-like | Luminescent, Electronic |

| Bis(biaryl)acetylene | ICl-aromatization, Mizoroki-Heck coupling | Dibenzochrysene derivative | Planar, Extended π-system |

| 2-Isopropenylnaphthyl-substituted biaryl | Friedel-Crafts Cyclization | Helical Boron-doped PAH | Chiroptical, Fluorescent |

Precursor for Helical or Chiral Scaffolds with Defined Stereochemistry

The ortho-substitution on the biaryl axis of this compound introduces a significant steric barrier to rotation around the single bond connecting the phenyl and naphthyl rings. This restricted rotation gives rise to atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers. nih.gov This inherent chirality makes it a valuable precursor for the synthesis of helical or chiral scaffolds with defined stereochemistry.

The atroposelective synthesis of axially chiral biaryls is a topic of great interest in organic chemistry. nih.govnih.govresearchgate.net The development of chiral ligands for asymmetric catalysis is a key application of such scaffolds. researchgate.netccspublishing.org.cn For example, ortho-substituted biaryl carboxylic acids can be converted into a variety of chiral ligands, such as phosphines or amines, which can then be used to catalyze a wide range of chemical reactions with high enantioselectivity. The presence of the fluorine atom can also influence the electronic properties of the resulting ligands, potentially leading to improved catalytic activity or selectivity.

Contributions to Advanced Materials Science

The combination of a fluorescent naphthalene unit, a polarizable benzoic acid group, and a directing fluoro-substituent in this compound suggests its potential for use in the development of advanced materials with tailored optical, electronic, and self-assembly properties.

Development of Organic Optoelectronic Materials (e.g., based on predicted NLO properties)

The design of organic molecules with significant nonlinear optical (NLO) properties is crucial for applications in optoelectronics, including optical data storage and signal processing. Naphthalene derivatives have been the subject of theoretical and experimental studies to evaluate their NLO response. acs.org The introduction of donor and acceptor groups on the naphthalene ring system can lead to large first static hyperpolarizabilities. In this compound, the naphthalene ring can act as a π-donating system, while the benzoic acid and fluorine atom can act as electron-withdrawing groups, creating a push-pull system that can enhance NLO properties. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the NLO properties of various naphthalene derivatives. nih.gov Peripheral substitution with fluorine atoms has been shown to enhance the solubility and photostability of naphthalocyanines, which are also studied for their NLO properties. nih.gov

Components in Self-Assembled Systems or Crystalline Materials for Advanced Functions

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology. Benzoic acid derivatives are known to form hydrogen-bonded dimers, which can further self-assemble into more complex architectures. The presence of the large, flat naphthalene moiety in this compound can promote π-π stacking interactions, which, in conjunction with hydrogen bonding, can lead to the formation of liquid crystalline phases. Studies on naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) materials have shown that they can exhibit nematic liquid crystal phases. scirp.org The interplay of these non-covalent interactions can be utilized to design materials with specific functions, such as sensors or components for molecular electronics. The eutectic system of benzoic acid and naphthalene has also been studied, providing insights into their phase behavior. researchgate.net

Incorporation into Polymer Backbones for Functional Polymers

The bifunctional nature of this compound, with its carboxylic acid group and the potential for further functionalization on the aromatic rings, makes it a suitable monomer for incorporation into polymer backbones. Polyesters and polyamides are two important classes of polymers that can be synthesized from dicarboxylic acids and diols or diamines, respectively. sparkl.melibretexts.orggoogle.com By converting this compound into a dicarboxylic acid derivative, it can be used as a monomer in condensation polymerization reactions to produce polyesters or polyamides. rasayanjournal.co.inscience-revision.co.uknih.gov The incorporation of the rigid and fluorescent naphthalene unit into the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and fluorescence, making these polymers suitable for applications in high-performance materials and organic electronics. acs.org

Table 2: Potential Polymer Applications of this compound Derivatives

| Polymer Type | Monomer Derivative | Polymerization Method | Potential Polymer Properties |

| Polyester | Diol-functionalized biaryl | Condensation Polymerization | High thermal stability, Liquid crystallinity |

| Polyamide | Dicarboxylic acid-functionalized biaryl | Condensation Polymerization | High strength, Chemical resistance, Aramid-like properties |

Advanced Catalysis Research

The unique electronic and steric properties of this compound suggest its potential, though currently unexplored, utility in catalysis.

Design of Ligands for Organometallic Catalysis

The carboxylic acid group of this compound could serve as an anchoring point for coordination to a metal center, forming a carboxylate ligand. The presence of a bulky naphthalene group and an electron-withdrawing fluorine atom at the ortho positions could provide a specific steric and electronic environment around the metal. This could influence the reactivity and selectivity of a catalyst in various organometallic reactions. For instance, the steric hindrance imposed by the naphthalene ring could create a specific pocket around the active site, potentially leading to regioselective or stereoselective transformations.

Exploration in Asymmetric Catalysis through Chiral Derivatives

To be applied in asymmetric catalysis, a chiral element must be introduced into the ligand structure. While this compound itself is achiral, its derivatives could be rendered chiral. For example, the introduction of a chiral substituent on the naphthalene ring or the formation of a chiral amide from the carboxylic acid could lead to a new class of chiral ligands. These chiral ligands could then be used to generate catalysts for asymmetric reactions, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The development of such chiral derivatives remains a hypothetical yet promising avenue for future research.

Bio-Inspired Chemistry and Molecular Recognition Studies (Non-Clinical Focus)

The aromatic and functionalized nature of this compound makes it an interesting candidate for studies in molecular recognition and the design of chemical probes.

Design of Molecular Probes for Chemical Detection

The naphthalene moiety is known for its fluorescent properties. This intrinsic fluorescence could potentially be modulated upon binding to a specific analyte. The benzoic acid group could act as a recognition site, for instance, through hydrogen bonding interactions. The fluorine atom could also participate in specific interactions or serve to fine-tune the electronic properties of the aromatic system, thereby influencing the fluorescent output. While no specific molecular probes based on this compound have been reported, its structure provides a foundational scaffold for such designs.

Understanding Non-Covalent Interactions with Model Biological Systems

The study of how small molecules interact with biological macromolecules like proteins and DNA is fundamental to drug discovery and chemical biology. The planar naphthalene ring of this compound could intercalate between the base pairs of DNA analogues, a common binding mode for polycyclic aromatic compounds. Furthermore, the carboxylic acid and fluorine atom could form hydrogen bonds and other non-covalent interactions with the amino acid residues in protein binding pockets.

Computational modeling and spectroscopic techniques could be employed to investigate these potential interactions. For example, docking studies could predict the binding mode and affinity of the compound to various protein targets. Spectroscopic methods like fluorescence spectroscopy could be used to study binding to DNA analogues by monitoring changes in the fluorescence of the naphthalene group upon interaction. However, at present, there are no published experimental or computational studies focusing on the interaction of this compound with such model systems.

Future Research Directions and Unexplored Avenues

Mechanistic Studies of Key Transformation Pathways using Advanced Analytical Methods

A deep understanding of the reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. For a molecule like 2-fluoro-6-(naphthalen-1-yl)benzoic acid, which is often synthesized via cross-coupling reactions, detailed mechanistic studies are crucial. The synthesis of sterically hindered biaryls is a known challenge, and insights into the catalytic cycle can lead to improved yields and selectivity. organic-chemistry.orgacs.org

Future research should focus on the atroposelective synthesis of this biaryl, where one of the two possible atropisomers is formed preferentially. acs.orgnih.gov This is particularly relevant in medicinal chemistry, where different atropisomers can exhibit vastly different biological activities. acs.org Dynamic kinetic resolution, a process where a racemic mixture is converted into a single enantiomer, represents a powerful strategy that could be applied. nih.govnih.gov

To probe these complex reaction pathways, a combination of advanced analytical and computational methods is necessary. nih.govcecam.org

Key Research Focus Areas:

Kinetic Analysis: Performing detailed kinetic studies to determine the rate-limiting steps and the influence of reactants, catalysts, and solvents on the reaction rate. acs.org This is essential for understanding and controlling the atroposelective synthesis.

Computational Modeling: Utilizing Density Functional Theory (DFT) calculations to model reaction intermediates and transition states. nih.govresearchgate.net This can elucidate the most favorable reaction pathways and predict the stereochemical outcome of asymmetric syntheses. researchgate.net

Operando Spectroscopy: Employing techniques like in-situ IR, Raman, and NMR spectroscopy to monitor the reaction in real-time. wikipedia.orgchemcatbio.org This provides direct evidence for proposed intermediates and helps to build a comprehensive picture of the catalytic cycle. wikipedia.org

Table 1: Advanced Methodologies for Mechanistic Elucidation

| Methodology | Information Gained | Relevance to this compound |

|---|---|---|

| Kinetic Studies | Reaction order, rate constants, activation energy. numberanalytics.com | Optimization of cross-coupling conditions for higher yields and selectivity. |

| DFT Calculations | Transition state geometries, reaction energy profiles. nih.govresearchgate.net | Predicting the most stable atropisomeric conformation and designing catalysts for its selective synthesis. |

| Operando Spectroscopy | Real-time concentration of reactants, intermediates, and products. wikipedia.orgchemcatbio.org | Identifying catalyst resting states and short-lived intermediates in the synthesis pathway. |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of efficiency, safety, and scalability. For the synthesis of this compound and its derivatives, these modern techniques could be transformative.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced side-product formation, and improved safety, especially for highly exothermic or hazardous reactions.

Automated synthesis platforms can further accelerate the discovery process by systematically exploring a wide range of reaction conditions and building libraries of related compounds for screening. The integration of artificial intelligence and machine learning with these platforms can enable predictive modeling and process optimization. acs.org

Key Research Focus Areas: